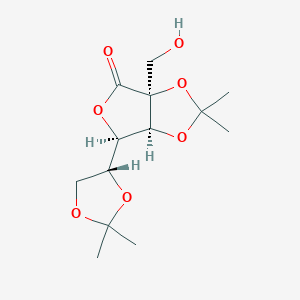
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone
Overview
Description
2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is a complex molecule with potential for combating various drug-resistant bacterial infections . It contains a total of 42 bonds, including 22 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, 1 hydroxyl group, 1 primary alcohol, and 4 aliphatic ethers .
Molecular Structure Analysis
The molecular formula of this compound is C13H20O7, and its molecular weight is 288.29 . Its IUPAC name is (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one .Scientific Research Applications
Synthesis of Glycosyl α-amino Acids
The compound has been utilized in the synthesis of glycosyl α-amino acids, where it reacts with α-metallated ethyl isocyanoacetate to yield isomers that can be further transformed into 2-L-(and 2-D-)(β-D-mannofuranosyl)glycines and 2-L- and 2-D-(β-D-lyxofuransyl)glycines. This demonstrates its role in the synthesis of complex amino acids with potential applications in medicinal chemistry and drug design (Bischofberger, Hall, & Jordan, 1976).
Synthesis of Ethyl 2-ulosonates and KDO
The compound has been involved in the synthesis of ethyl 2-ulosonates and 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), crucial in bacterial lipopolysaccharides, highlighting its utility in synthesizing bioactive molecules with relevance to bacterial studies and potential therapeutic applications (Jiang, Rycroft, Singh, Wang, & Wu, 1998).
Precursor for Carbocyclic Nucleoside Synthesis
It serves as a precursor in the enantioselective synthesis of (1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene, an important intermediate for carbocyclic nucleosides, showing its importance in the nucleoside analogs synthesis, which are key compounds in antiviral and anticancer therapies (Park & Rapoport, 1994).
Safety and Hazards
properties
IUPAC Name |
(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-SKNMHBRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)









![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)